Retinoids, derivatives of vitamin A (retinol), are critical for a variety of biological processes including cell differentiation, apoptosis, and embryonic development. Among these, 4-Oxoisotretinoin, also known as 4-oxo-ROL or 4-oxo-4-HPR, has emerged as a compound of interest due to its unique biological activities and therapeutic potential. This analysis will delve into the mechanism of action of 4-Oxoisotretinoin and its applications across various fields, drawing from the latest research findings.
4-Oxoisotretinoin has been identified as a natural ligand and transactivator of the retinoic acid receptors (RARs). It is produced intracellularly from retinol and can induce cell differentiation without the need for conversion to an acid form, unlike other retinoids such as all-trans-retinoic acid (at-RA). Remarkably, 4-Oxoisotretinoin can activate RARs at low doses and does not activate retinoid X receptors (RXRs), indicating a selective mechanism of action1.
In the context of cancer therapy, 4-oxo-4-HPR, a metabolite of fenretinide, has been shown to induce cell growth inhibition and apoptosis in various tumor cell lines. Its effectiveness is independent of nuclear RARs, as it does not bind or transactivate RARs effectively. Instead, it causes a marked G2-M cell cycle arrest, modulates the expression of regulatory proteins of the cell cycle, and increases the expression of apoptosis-related proteins. This suggests a distinct pathway for its antitumor effects, which may involve the generation of reactive oxygen species and ceramide levels2.
Moreover, 4-oxo-4-HPR has been found to target microtubules, interfering with spindle microtubule reassembly and inhibiting tubulin polymerization. This leads to mitotic arrest and provides a novel mechanism of retinoid growth-inhibitory activity4.
In dermatology, 4-Oxoisotretinoin is a major metabolite of isotretinoin, a drug commonly used for the treatment of severe acne. Monitoring plasma levels of isotretinoin and 4-Oxoisotretinoin can be instrumental in optimizing therapeutic regimens to minimize side effects while ensuring efficacy. The plasma levels of 4-Oxoisotretinoin are typically higher than those of isotretinoin and correlate with the administered dose and mucocutaneous side effects3.
The antitumor properties of 4-oxo-4-HPR have been explored in ovarian, breast, and neuroblastoma tumor cell lines. Its ability to induce apoptosis and cell cycle arrest, even in fenretinide-resistant cell lines, positions it as a potential therapeutic agent. The combination of 4-oxo-4-HPR with fenretinide has shown synergistic effects, suggesting a strategy to enhance antitumor activity or overcome drug resistance2.
The role of 4-Oxoisotretinoin in cell biology extends to its influence on cell differentiation and development. It has been shown to induce differentiation in F9 embryonic teratocarcinoma cells and influence axial pattern formation during embryonic development, highlighting its significance as a signaling molecule and regulator of cell differentiation1.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5